N-butyl-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
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Overview
Description
N-butyl-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves the reaction of N-butylamine with 3-(1H-imidazol-1-yl)propylamine in the presence of ethanediamide. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts such as palladium on carbon, and specific solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-butyl-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-butyl-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-butylimidazole: Shares the butyl and imidazole moieties but lacks the ethanediamide linkage.
N-butyl-N’-[3-(1H-imidazol-1-yl)propyl]urea: Similar structure but with a urea linkage instead of ethanediamide.
N-butyl-N’-[3-(1H-imidazol-1-yl)propyl]acetamide: Similar structure but with an acetamide linkage.
Uniqueness
N-butyl-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole ring and the ethanediamide linkage allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-butyl-N'-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-2-3-5-14-11(17)12(18)15-6-4-8-16-9-7-13-10-16/h7,9-10H,2-6,8H2,1H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGUZMMUIQZQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCCN1C=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24796323 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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